molecular formula C22H17FN4OS B12027821 1-(4-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(4-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B12027821
M. Wt: 404.5 g/mol
InChI Key: ABWLQCSIQMSVLE-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound featuring a fluorophenyl group, a methylphenyl group, a pyridinyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the subsequent attachment of the fluorophenyl and methylphenyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl group, potentially converting it into a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to alter the triazole ring or other functional groups.

    Substitution: The fluorophenyl and methylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under controlled temperatures.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents or nucleophiles in the presence of a base or acid catalyst.

Major Products: The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-Fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with specific molecular targets. The triazole ring and the aromatic groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
  • 1-(4-Chlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
  • 1-(4-Bromophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Uniqueness: The presence of the fluorophenyl group in this compound imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its chloro- and bromo- counterparts. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H17FN4OS

Molecular Weight

404.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C22H17FN4OS/c1-15-2-8-19(9-3-15)27-21(17-10-12-24-13-11-17)25-26-22(27)29-14-20(28)16-4-6-18(23)7-5-16/h2-13H,14H2,1H3

InChI Key

ABWLQCSIQMSVLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)F)C4=CC=NC=C4

Origin of Product

United States

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